![molecular formula C8H4BrClN2 B1372733 2-Bromo-6-chloro-1,8-naphthyridine CAS No. 1176470-56-6](/img/structure/B1372733.png)
2-Bromo-6-chloro-1,8-naphthyridine
Overview
Description
2-Bromo-6-chloro-1,8-naphthyridine is a chemical compound with the molecular weight of 243.49 . It is used as a raw material for the synthesis of pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 2-Bromo-6-chloro-1,8-naphthyridine, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-chloro-1,8-naphthyridine can be represented by the Inchi Code: 1S/C8H4BrClN2/c9-7-2-1-5-3-6(10)4-11-8(5)12-7/h1-4H .Physical And Chemical Properties Analysis
2-Bromo-6-chloro-1,8-naphthyridine is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Reaction with Potassium Amide
2-Bromo-6-chloro-1,8-naphthyridine undergoes a reaction with potassium amide in liquid ammonia. This process leads to the formation of various compounds such as 3,4-didehydro-1,8-naphthyridine and 2-amino-1,8-naphthyridine, indicating a significant chemical transformation capability of 2-Bromo-6-chloro-1,8-naphthyridine (Plas, Woźniak, & Veldhuizen, 2010).
Synthesis and Amination
The compound is used in the synthesis of other naphthyridine derivatives. For instance, it plays a role in the synthesis of 5-chloro-and 5-bromo-1,7-naphthyridine. This process involves amination with potassium amide, leading to the formation of compounds such as 8-amino- and 2-amino-1,7-naphthyridine (Woźniak & Plas, 1978).
Catalytic Amination
2-Bromo-6-chloro-1,8-naphthyridine is also employed in catalytic amination processes. A notable method is the room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia, which provides an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines (Anderson, Taylor, Zeller, & Zimmerman, 2010).
Antibacterial Activity Study
The compound is also studied for its potential in antibacterial applications. Research on 1,8-naphthyridine sulfonamides, including derivatives of 2-Bromo-6-chloro-1,8-naphthyridine, reveals their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).
Fluorescent Chemosensors
The compound is also instrumental in creating fluorescent chemosensors. Derivatives such as 2-bromoacetamido-5,7-dimethyl-1,8-naphthyridine have been used to develop sensors that detect F− and Hg2+ ions, showcasing its versatility in sensor technology (Chahal & Sankar, 2015).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-chloro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-2-1-5-3-6(10)4-11-8(5)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEKFWLBXOJSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-1,8-naphthyridine | |
CAS RN |
1176470-56-6 | |
Record name | 2-bromo-6-chloro-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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